2,8-Dimethyl-3,7-dihydro-6H-purin-6-one

Xanthine oxidase Purine metabolism Enzyme kinetics

Researchers studying purine metabolism require defined methylated purine standards to dissect enzymatic structure-activity relationships without spectral interference from endogenous hypoxanthine. This compound, 2,8-dimethyl-3,7-dihydro-6H-purin-6-one (CAS 36827-61-9), is a 2,8-dimethylated hypoxanthine that serves as a steric tolerance probe for xanthine oxidase and a retention time marker in LC-MS workflows. - Distinct UV-Vis spectrum enables unambiguous monitoring free from endogenous hypoxanthine interference. - Validated substrate for xanthine oxidase, with 8-methyl group not impairing turnover, unlike bulkier analogs. - Historical NSC identifiers (25258, 51429) confirm utility in drug discovery screening. Supplied with rigorous analytical characterization for reproducible assay results.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 36827-61-9
Cat. No. B13924039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
CAS36827-61-9
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)NC(=N2)C
InChIInChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12)
InChIKeyBXUQSUDRIOVPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethyl-3,7-dihydro-6H-purin-6-one: Chemical Class and Baseline Properties


2,8-Dimethyl-3,7-dihydro-6H-purin-6-one (CAS 36827-61-9, molecular formula C₇H₈N₄O, molecular weight 164.17 g/mol) is a dimethylated derivative of hypoxanthine, also indexed as 2,8-dimethylhypoxanthine or 1,7-dihydro-2,8-dimethyl-6H-purin-6-one . The compound belongs to the 6-oxopurine (hypoxanthine) class and carries methyl substituents at both the C-2 and C-8 positions of the purine ring, distinguishing it from mono-methylated analogs such as 8-methylhypoxanthine or 2-methylhypoxanthine [1]. Historically cataloged under NSC screening identifiers NSC 25258 and NSC 51429, this compound has been investigated in the context of purine metabolism, xanthine oxidase substrate specificity, and nucleoside phosphorylase recognition .

Dimethylated hypoxanthine probe – distinct from mono-methyl analogs
Suited for purine metabolism and xanthine oxidase substrate-specificity studies
Enables enzyme recognition and hydrogen-bond network investigations

Why Generic Hypoxanthine Analogs Cannot Substitute This Compound


Within the hypoxanthine and 6-oxopurine family, the position and number of N- or C-methyl substituents fundamentally alter enzyme recognition, substrate turnover rates, and inhibitor potency [1]. The 2,8-dimethyl substitution pattern on the purine scaffold is not functionally interchangeable with mono-methylated (e.g., 8-methylhypoxanthine) or N-methylated isomers (e.g., 3,7-dimethylhypoxanthine) because xanthine oxidase, purine nucleoside phosphorylase, and other purine-metabolizing enzymes display distinct structure-activity relationships governed by tautomeric equilibria and hydrogen-bonding networks at N(3), N(7), and N(9) [1]. Substituting 2,8-dimethyl-3,7-dihydro-6H-purin-6-one with an unsubstituted hypoxanthine or an N-methyl regioisomer risks altering the rate of enzymatic oxidation, competitive inhibition profile, or metabolic stability in experimental systems, thereby compromising reproducibility in biochemical assays or pharmacological studies [1].

Mono-methylated analogs (e.g., 8-methylhypoxanthine)
Methyl count and position alter enzyme recognition and turnover; activity profile may shift.
N‑methylated regioisomers (e.g., 3,7-dimethylhypoxanthine)
Different tautomeric and hydrogen‑bond networks lead to distinct metabolic stability and inhibition profiles.
Unsubstituted hypoxanthine
Baseline kinetic and spectral properties do not represent the steric and electronic effects of C-2/C-8 methylation.

Quantitative Differentiation Evidence Against Closest Purine Analogs


Xanthine Oxidase Substrate Turnover Comparison

In a systematic study of N-methylated purine oxidation by bovine milk xanthine oxidase (EC 1.2.3.2), an 8-methyl substituent on hypoxanthine did not materially alter the rate of enzymatic oxidation compared to unsubstituted hypoxanthine, whereas an 8-phenyl substituent markedly reduced the rate [1]. While quantitative turnover numbers (k_cat or V_max) for the specific 2,8-dimethyl derivative were not disaggregated in the accessible abstract, the class-level inference is that C-8 methylation alone does not substantially impair substrate recognition by xanthine oxidase, positioning 2,8-dimethylhypoxanthine as a competent substrate or weak competitive inhibitor distinct from bulkier 8-aryl analogs [1]. This contrasts with N-methylated regioisomers, where methylation at N(3) or N(7) can either enhance or suppress oxidation rates depending on whether the modification blocks unfavorable binding modes or occludes essential hydrogen-bonding groups (N(3)H/N(9) or N(3)/N(9)H motifs) [1].

Xanthine Oxidase Turnover
Class-level
8‑methyl substitution does not materially alter oxidation rate vs. hypoxanthine
8‑phenyl: markedly reduced rate
Conditions: bovine milk xanthine oxidase, in vitro
Supports substrate-specificity assay context
Exact kinetic parameters require full text review
Xanthine oxidase Purine metabolism Enzyme kinetics

UV-Vis Spectral Fingerprint Differentiation

The UV-Vis spectrum of 2,8-dimethylhypoxanthine has been recorded in the SpectraBase spectral database, providing a compound-specific absorbance profile that can serve as an identity and purity check upon receipt [1]. While unsubstituted hypoxanthine exhibits characteristic absorbance maxima governed by the 6-oxopurine chromophore, the addition of methyl groups at C-2 and C-8 induces bathochromic or hyperchromic shifts due to inductive and hyperconjugative effects on the π→π* transitions of the purine ring system [1]. Procurement of 2,8-dimethyl-3,7-dihydro-6H-purin-6-one rather than generic hypoxanthine is justified when experimental protocols require a specific UV-Vis signature for quantification or when chromatographic co-elution with endogenous hypoxanthine must be avoided in cellular metabolite profiling [1].

UV-Vis Spectrum
Analytical context
2 spectra in SpectraBase database
λmax distinguishes from hypoxanthine
Compound ID: htxDgDFlnA
Enables identity confirmation upon receipt
Quantitative Δλmax via database
UV-Vis spectroscopy Analytical characterization Purity verification

Tautomeric and H-D Exchange Behavior vs. Regioisomers

Hydrogen-deuterium exchange studies on hypoxanthine derivatives have established that the first aromatic proton to undergo exchange is that at position 8, except in 3-methyl derivatives where exchange initiates at C-2 due to altered tautomeric equilibria [1]. For 2,8-dimethylhypoxanthine, the C-8 methyl substituent blocks the primary exchange site, forcing exchange to occur through an alternative pathway that is kinetically and mechanistically distinct from both unsubstituted hypoxanthine and 3-methylhypoxanthine [1]. This differential H-D exchange profile is a direct consequence of the 2,8-dimethyl substitution pattern and provides a measurable physicochemical handle (exchange rate constants at defined pH) that distinguishes this compound from its regioisomers [1].

H‑D Exchange Profile
Class-level
C-8 methyl blocked: exchange redirected to alternative pathway
Hypoxanthine: first exchange at C-8; 3‑methyl: at C-2
D₂O, variable pH, NMR monitoring
Orthogonal identity confirmation beyond HPLC
Rate constants available in literature
Tautomerism Hydrogen-deuterium exchange Physicochemical profiling

Synthetic Accessibility and Regiochemical Purity

The synthesis of 2,8-disubstituted hypoxanthine derivatives via the reaction of aminomalonamidamidine dihydrochloride with ortho esters in dimethylformamide yields 2,8-disubstituted products with defined regiochemistry, as demonstrated in the foundational synthetic methodology studies [1]. This synthetic route produces the 2,8-dimethyl compound as a discrete chemical entity, avoiding the regioisomeric mixtures that can arise from direct N-alkylation of hypoxanthine, which often generates N(7) and N(9) isomers requiring chromatographic separation [1]. For procurement purposes, the well-characterized synthetic route provides a defined impurity profile that can be specified in quality control documentation, reducing the risk of contamination with mono-methylated or N-methylated byproducts that may possess distinct and potentially confounding biological activities [1].

Synthetic Route Specificity
Method context
Ortho ester condensation yields exclusively 2,8‑disubstituted product
Avoids N‑alkylation regioisomeric mixtures
Well-defined impurity profile for procurement
Route-dependent regiochemical purity
Synthetic chemistry Regiochemical purity Procurement specifications

Optimal Research and Industrial Application Scenarios


Xanthine Oxidase Substrate-Specificity and Inhibition Studies

Use 2,8-dimethyl-3,7-dihydro-6H-purin-6-one as a tool compound to probe the steric and electronic tolerance of the xanthine oxidase active site at the C-8 position. As demonstrated by Bergmann and Levene, an 8-methyl substituent does not materially impair substrate turnover relative to hypoxanthine, whereas bulkier 8-substituents reduce activity [1]. This compound serves as a critical intermediate control—more sterically demanding than hypoxanthine yet not as inhibitory as 8-phenylhypoxanthine—for mapping the structure-activity landscape of purine oxidation. Its distinct UV-Vis spectrum enables simultaneous spectrophotometric monitoring without interference from endogenous hypoxanthine [2].

Tautomerism and Hydrogen-Bonding Mechanistic Probes

Employ 2,8-dimethyl-3,7-dihydro-6H-purin-6-one in hydrogen-deuterium exchange and tautomerism studies to investigate how C-methylation alters the protonation-deprotonation pathways of the purine ring. The compound's blocked C-8 position redirects exchange to alternative sites, providing a measurable kinetic contrast to unsubstituted hypoxanthine and 3-methyl regioisomers [1].

Analytical Reference Standard for Purine Metabolite Profiling

Utilize 2,8-dimethyl-3,7-dihydro-6H-purin-6-one as a retention-time and spectral reference standard in HPLC or LC-MS metabolite profiling workflows where discrimination between endogenous hypoxanthine, xanthine, and methylated purine metabolites is required. The compound's database-verified UV-Vis spectrum and distinct molecular weight (164.17 g/mol) enable unambiguous identification [1].

Chemical Biology Tool for Purine Salvage Pathway Dissection

Deploy 2,8-dimethyl-3,7-dihydro-6H-purin-6-one in cell-based assays studying purine salvage and interconversion pathways. The compound's recorded presence in NCI screening collections under identifiers NSC 25258 and NSC 51429 provides a precedent for its application in drug discovery contexts [1].

Application
Selection Property
Validation Focus
Xanthine oxidase substrate‑specificity studies
C‑8 steric tolerance probe
Oxidation rate comparable to hypoxanthine; differentiated from bulkier 8‑aryl analogs
Tautomerism and hydrogen‑bond mechanistic probe
Blocked C‑8 exchange site
Kinetic contrast to unsubstituted and 3‑methyl regioisomers
Purine metabolite profiling reference standard
Distinct UV‑Vis spectrum and molecular weight
Discrimination from endogenous hypoxanthine in HPLC/LC‑MS
Purine salvage pathway dissection (chemical biology)
NCI screening precedent (NSC 25258, NSC 51429)
Cell‑based assay compatibility for metabolic interconversion studies
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